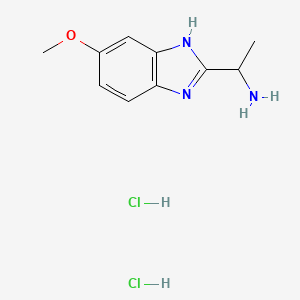

1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Übersicht

Beschreibung

1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N3O and its molecular weight is 264.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (CAS Number: 1797943-04-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Details |

|---|---|

| Chemical Formula | C10H15Cl2N3O |

| Molecular Weight | 264.15 g/mol |

| IUPAC Name | 1-(5-methoxy-1H-benzimidazol-2-yl)ethan-1-amine dihydrochloride |

| Purity | ≥95% |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in neurodegeneration and cancer progression.

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and preventing neuronal apoptosis. For instance, derivatives of benzodiazepinones have demonstrated significant neuroprotection against oxidative stress in human neuroblastoma SH-SY5Y cells. These compounds showed a reduction in intracellular reactive oxygen species (ROS) and improved mitochondrial membrane potential (ΔΨm) under stress conditions, suggesting a mechanism involving antioxidant activity and mitochondrial protection .

Anticancer Activity

In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The presence of the benzodiazole moiety is believed to enhance the compound's ability to interfere with cellular signaling pathways critical for cancer growth and survival. For example, certain derivatives have been reported to exhibit low cytotoxicity while maintaining significant anticancer effects against human hepatoma HepG2 cells .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study evaluated the neuroprotective effects of benzodiazepinone derivatives in models simulating Parkinson's disease. The results indicated that specific derivatives significantly reduced lipid peroxidation levels and improved glutathione levels in SH-SY5Y cells subjected to oxidative stress. The most effective compound not only decreased apoptosis markers but also enhanced overall cell viability under harmful conditions .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant capabilities of related benzodiazepinone compounds, demonstrating their effectiveness in scavenging free radicals. These compounds were tested using various assays (e.g., DPPH and FRAP assays), confirming their potential as therapeutic agents for conditions characterized by oxidative stress .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Low Cytotoxicity : Compounds similar to this benzodiazole derivative show low cytotoxicity compared to standard treatments like curcumin, making them promising candidates for further development .

- Neuroprotective Mechanisms : The compound's ability to mitigate oxidative stress through ROS reduction suggests significant therapeutic potential for neurodegenerative diseases .

- Potential as a Drug Candidate : The favorable pharmacological profile observed in preclinical studies indicates that this compound could serve as a lead structure for developing new drugs targeting neurodegeneration and cancer .

Wissenschaftliche Forschungsanwendungen

The compound has shown potential in several areas of biological research:

Neuroprotection : Preliminary studies suggest that 1-(5-methoxy-1H-benzodiazol-2-yl)ethan-1-amine dihydrochloride may exhibit neuroprotective properties. It interacts with molecular targets involved in neurodegeneration, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cancer Treatment : Research indicates that this compound may have anticancer properties. Its mechanism of action appears to involve the modulation of signaling pathways associated with cancer cell proliferation and apoptosis. Studies are ongoing to elucidate its efficacy against various cancer types, including breast and lung cancers .

Case Studies

Several studies have investigated the applications of this compound:

- Neuroprotective Effects : A study published in a peer-reviewed journal demonstrated that treatment with 1-(5-methoxy-1H-benzodiazol-2-yl)ethan-1-amine dihydrochloride resulted in reduced neuronal cell death in vitro models exposed to neurotoxic agents. The compound was found to upregulate antioxidant response elements, suggesting a protective mechanism against oxidative stress .

- Anticancer Activity : In a controlled experiment, the compound was tested on human cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis at certain concentrations. Further investigation into the specific pathways affected by the compound is warranted to develop targeted therapies .

- Pharmacological Profiling : Comprehensive pharmacological profiling has been performed to assess the safety and efficacy of this compound in various biological systems. Results showed promising bioactivity with minimal toxicity, paving the way for further clinical exploration .

Future Research Directions

The potential applications of 1-(5-methoxy-1H-benzodiazol-2-yl)ethan-1-amine dihydrochloride extend beyond neuroprotection and oncology. Future research may explore:

- Combination Therapies : Investigating the efficacy of this compound when used in conjunction with existing therapies for enhanced treatment outcomes.

- Mechanistic Studies : Detailed mechanistic studies to understand how this compound interacts at the molecular level could lead to novel therapeutic strategies.

Eigenschaften

IUPAC Name |

1-(6-methoxy-1H-benzimidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.2ClH/c1-6(11)10-12-8-4-3-7(14-2)5-9(8)13-10;;/h3-6H,11H2,1-2H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBADBJRTNDDXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)OC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.